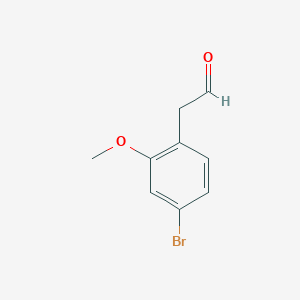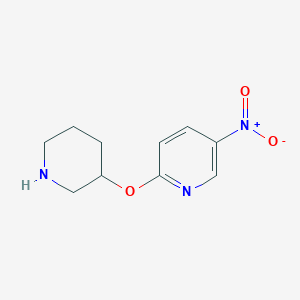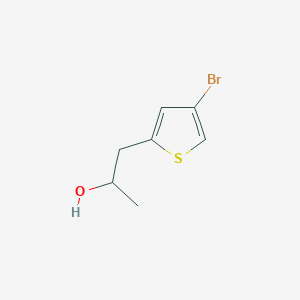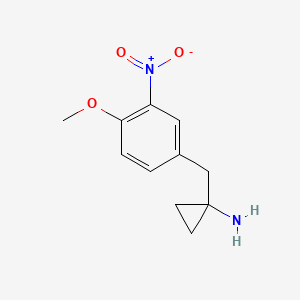
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is characterized by a cyclopropane ring attached to a benzyl group that is substituted with a methoxy group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine typically involves the formation of the cyclopropane ring through the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a carbene is generated in situ from reagents such as diiodomethane and zinc-copper couple . The benzyl group can be introduced through nucleophilic substitution reactions, where a suitable benzyl halide reacts with cyclopropanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reagents are combined in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The methoxy group can be demethylated using strong acids or bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Substitution: Benzyl halides, sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include substituted cyclopropanamines, where the functional groups on the benzyl ring are modified. For example, reduction of the nitro group yields 1-(4-Methoxy-3-aminobenzyl)cyclopropan-1-amine .
Scientific Research Applications
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)cyclopropan-1-amine: Similar structure but lacks the nitro group.
1-(3-Nitrobenzyl)cyclopropan-1-amine: Similar structure but lacks the methoxy group.
1-(4-Methoxy-3-nitrophenyl)cyclopropane: Similar structure but lacks the amine group.
Uniqueness
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine is unique due to the presence of both methoxy and nitro groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the cyclopropane ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-[(4-methoxy-3-nitrophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H14N2O3/c1-16-10-3-2-8(6-9(10)13(14)15)7-11(12)4-5-11/h2-3,6H,4-5,7,12H2,1H3 |
InChI Key |
LYHLHSBSWPQXDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2(CC2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


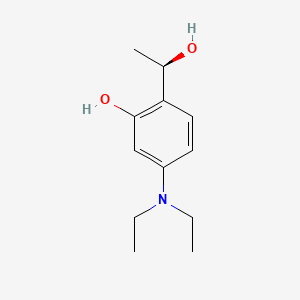

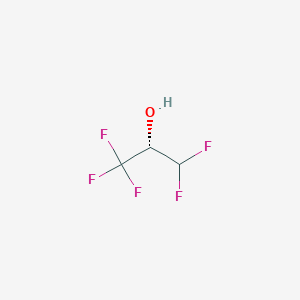
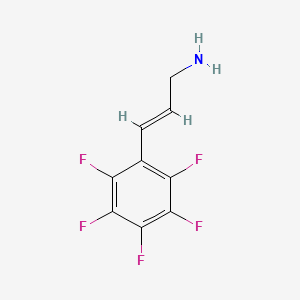
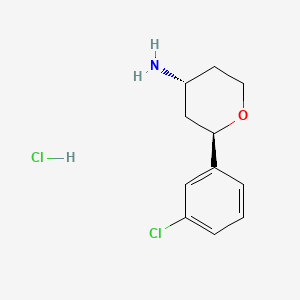
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid](/img/structure/B13609371.png)
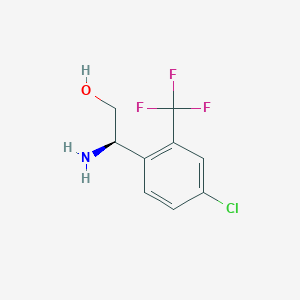
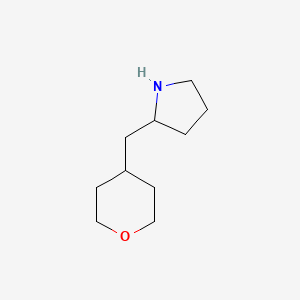
![{1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B13609396.png)
![1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13609398.png)
